molecular formula C22H28N6O4 B2883522 ethyl 2-(4-(3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate CAS No. 898437-84-8

ethyl 2-(4-(3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

Cat. No. B2883522
CAS RN: 898437-84-8
M. Wt: 440.504
InChI Key: YPHWMPGDZPYMJE-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. Detailed structural analysis would require techniques such as NMR, IR, and mass spectrometry .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, showed potential for antimicrobial applications. This compound, characterized by 1H NMR, Mass spectra, and X-ray diffraction studies, suggests that structurally similar compounds might also possess antimicrobial properties (Kariyappa et al., 2016).

Polymer Additive Synthesis

Research into hindered-phenol-containing amine moieties as antioxidants for polypropylene copolymers involves the synthesis and characterization of compounds, including those with piperazine structures. These compounds improved the thermal stability of polypropylene, indicating the utility of such structures in materials science (Desai et al., 2004).

Marine Bioactive Metabolites

Compounds with piperazine structures, similar to the target compound, were isolated from marine actinobacterium Streptomyces sp. These compounds, including new 3-(4-hydroxybenzyl)piperazine-2,5-dione, demonstrated cytotoxic activities, highlighting the potential for discovering new bioactive substances from marine sources (Sobolevskaya et al., 2007).

Synthetic Routes to Medicinal Compounds

The synthesis of centperazine, an antifilarial candidate drug, through a new economical route involving piperazine structures, underscores the importance of synthetic chemistry in drug development. This highlights the role of complex organic synthesis in creating potential therapeutic agents (Sengupta et al., 1993).

Antioxidative and Anti-inflammatory Compounds

Highly oxygenated 2H-chromen derivatives from the red seaweed Gracilaria opuntia with cyclooxygenase and lipoxygenase inhibitory properties point towards the significance of natural products in anti-inflammatory and antioxidative research. This reflects the potential for compounds with complex structures to serve as leads in the development of new drugs (Makkar & Chakraborty, 2018).

properties

IUPAC Name

ethyl 2-[4-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-4-32-17(29)14-26-9-11-27(12-10-26)21-23-19-18(20(30)24-22(31)25(19)3)28(21)13-16-7-5-15(2)6-8-16/h5-8H,4,9-14H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHWMPGDZPYMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-(3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate

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